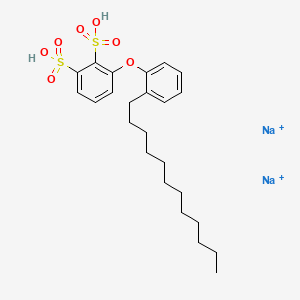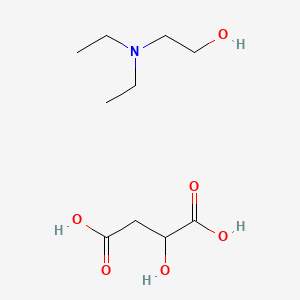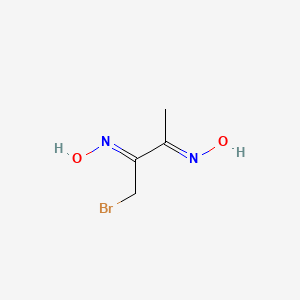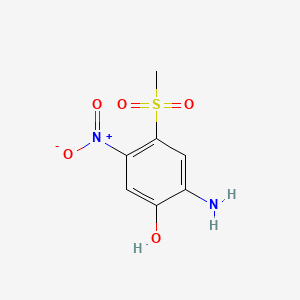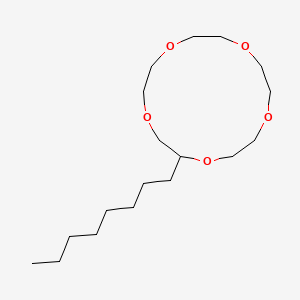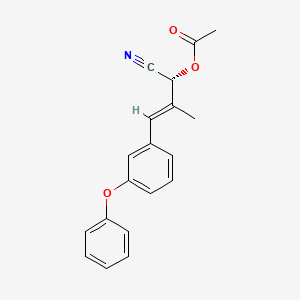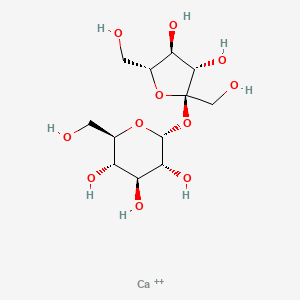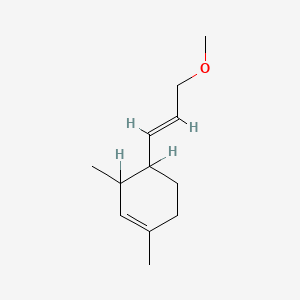
4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene is an organic compound belonging to the class of cyclohexenes This compound is characterized by a cyclohexene ring substituted with a methoxyprop-1-en-1-yl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-dimethylcyclohexene with 3-methoxyprop-1-en-1-yl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or nickel can be employed to enhance the efficiency of the reaction. The use of automated reactors and real-time monitoring systems can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of this compound can lead to the formation of saturated derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
科学研究应用
Chemistry: 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclohexene derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, fragrances, and polymers.
作用机制
The mechanism of action of 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways such as oxidation, reduction, or substitution. The molecular targets and pathways involved include enzyme-catalyzed processes and interactions with specific receptors or active sites in biological systems.
相似化合物的比较
- 1,3-Dimethylcyclohexene
- 4-(3-Hydroxyprop-1-en-1-yl)-1,3-dimethylcyclohexene
- 4-(3-Chloroprop-1-en-1-yl)-1,3-dimethylcyclohexene
Comparison: Compared to 1,3-dimethylcyclohexene, 4-(3-Methoxyprop-1-en-1-yl)-1,3-dimethylcyclohexene has an additional methoxyprop-1-en-1-yl group, which imparts unique chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents and increases its potential for undergoing nucleophilic substitution reactions. The compound’s structural features also make it distinct from its hydroxy and chloro analogs, providing different reactivity patterns and applications.
属性
CAS 编号 |
93840-76-7 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC 名称 |
4-[(E)-3-methoxyprop-1-enyl]-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H20O/c1-10-6-7-12(11(2)9-10)5-4-8-13-3/h4-5,9,11-12H,6-8H2,1-3H3/b5-4+ |
InChI 键 |
HCRGRVZLFBLUGI-SNAWJCMRSA-N |
手性 SMILES |
CC1C=C(CCC1/C=C/COC)C |
规范 SMILES |
CC1C=C(CCC1C=CCOC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


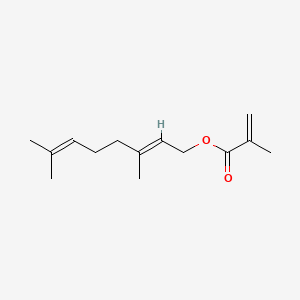
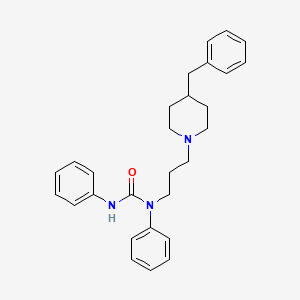

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
